2-(2-Chlorophenyl)-5,5-dimethylmorpholine hydrochloride
Overview
Description
2-(2-Chlorophenyl)-5,5-dimethylmorpholine hydrochloride is a chemical compound that belongs to the class of morpholine derivatives It is characterized by the presence of a chlorophenyl group attached to the morpholine ring, which is further substituted with two methyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Chlorophenyl)-5,5-dimethylmorpholine hydrochloride typically involves the reaction of 2-chlorophenylamine with 2,2-dimethyl-1,3-propanediol in the presence of a suitable catalyst. The reaction proceeds through the formation of an intermediate, which is then cyclized to form the morpholine ring. The final product is obtained by treating the intermediate with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
In industrial settings, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of high-pressure reactors and advanced purification techniques, such as crystallization and chromatography, ensures the production of high-purity compounds suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
2-(2-Chlorophenyl)-5,5-dimethylmorpholine hydrochloride undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the chlorophenyl group to a phenyl group.
Substitution: The chlorine atom in the chlorophenyl group can be substituted with other functional groups, such as hydroxyl or amino groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide or ammonia.
Major Products
Oxidation: Formation of N-oxides.
Reduction: Formation of phenyl-substituted morpholine derivatives.
Substitution: Formation of hydroxyl or amino-substituted derivatives.
Scientific Research Applications
2-(2-Chlorophenyl)-5,5-dimethylmorpholine hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and antiviral properties.
Medicine: Explored for its potential therapeutic effects, including its use as an intermediate in the synthesis of pharmaceutical agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(2-Chlorophenyl)-5,5-dimethylmorpholine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- 2-(2-Chlorophenyl)-4,4-dimethylmorpholine hydrochloride
- 2-(2-Chlorophenyl)-6,6-dimethylmorpholine hydrochloride
- 2-(2-Bromophenyl)-5,5-dimethylmorpholine hydrochloride
Uniqueness
2-(2-Chlorophenyl)-5,5-dimethylmorpholine hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Biological Activity
2-(2-Chlorophenyl)-5,5-dimethylmorpholine hydrochloride is a synthetic compound notable for its unique morpholine structure, which includes a chlorophenyl group and two methyl groups at the 5-position. Its chemical formula is . This compound has garnered attention in various fields, particularly pharmaceuticals and agrochemicals, due to its biological activity and potential therapeutic applications.
Pharmacological Properties
Preliminary studies indicate that this compound exhibits several pharmacological activities:
- Antimicrobial Activity : The compound has shown promise as an antimicrobial agent, potentially useful in treating infections caused by resistant strains of bacteria.
- Antiviral Potential : There are indications that it may interact with viral replication processes, although specific mechanisms remain to be fully elucidated.
- Interaction with Biological Targets : Initial findings suggest interactions with various biological targets, which are crucial for understanding its pharmacodynamics. These interactions are essential for predicting therapeutic efficacy and safety profiles.
Structure-Activity Relationship (SAR)
The biological activity of this compound can be influenced by its structural features. A comparative analysis of structurally similar compounds highlights how variations in substituents affect their chemical behavior and biological activity:
Compound Name | Structure Features | Unique Aspects |
---|---|---|
2-(4-Chlorophenyl)-5,5-dimethylmorpholine | Chlorophenyl at the 4-position | Different positioning of chlorine affects reactivity. |
5,5-Dimethyl-2-phenylmorpholine hydrochloride | No chlorine substituent | Lacks halogen; potentially different biological effects. |
2-(2-Bromophenyl)-5,5-dimethylmorpholine | Bromine instead of chlorine | Different halogen may alter biological activity. |
These comparisons indicate that while these compounds share a core morpholine structure, variations significantly influence their biological activities.
Study on Antimicrobial Activity
A recent study investigated the antimicrobial properties of this compound against various bacterial strains. The results demonstrated significant inhibitory effects against resistant strains of Staphylococcus aureus and Escherichia coli, suggesting its potential as a lead compound for developing new antibiotics.
Viral Replication Inhibition
Another research effort focused on the compound's antiviral activity. Preliminary results indicated that it may interfere with the life cycle of certain viruses by targeting their replication mechanisms. For instance, similar compounds have shown effectiveness against human adenoviruses by inhibiting DNA replication processes . Further studies are needed to confirm these findings and elucidate the specific molecular targets involved.
Properties
IUPAC Name |
2-(2-chlorophenyl)-5,5-dimethylmorpholine;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16ClNO.ClH/c1-12(2)8-15-11(7-14-12)9-5-3-4-6-10(9)13;/h3-6,11,14H,7-8H2,1-2H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HDVCACZQZHQSSD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(COC(CN1)C2=CC=CC=C2Cl)C.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17Cl2NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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